REACTION_CXSMILES
|
[BH4-].[Na+].C([O:5][C:6](=O)[CH2:7][C:8]1[S:9][C:10]2[CH:16]=[C:15]([Br:17])[CH:14]=[CH:13][C:11]=2[N:12]=1)C>C(O)C.C1COCC1>[Br:17][C:15]1[CH:14]=[CH:13][C:11]2[N:12]=[C:8]([CH2:7][CH2:6][OH:5])[S:9][C:10]=2[CH:16]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC=1SC2=C(N1)C=CC(=C2)Br)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 15 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 3° C.
|
Type
|
CUSTOM
|
Details
|
quenched with 20 mL water at 3–5° C
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with 40 mL methylene chloride
|
Type
|
WASH
|
Details
|
washed with 20 mL 15% NaCl
|
Type
|
CONCENTRATION
|
Details
|
concentrated to crude oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (silica gel, 10:90 MeOH:CHCl3)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(N=C(S2)CCO)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |